![molecular formula C13H16N2O B13340498 1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together. This compound is notable for its potential biological activities and its presence in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolooxazinetriones with N-ethylaniline, resulting in the formation of N-phenyl-N-ethylammonium 3’-aroyl-1’-ethyl-1’-(2-hydroxyethyl)-2,5’-dioxo-1’-5’-dihydrospiro[indoline-3,2’-pyrrol]-4’-oates. Upon acidification, these intermediates are converted into the desired spirocyclic compound . Another method involves the use of Lewis base or Brønsted base-promoted (3 + 2) cycloadditions, which allow for precise control over the stereochemistry of the product .
Chemical Reactions Analysis
1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the spirocyclic structure.
Substitution: Substitution reactions, particularly at the indoline or pyrrolidine rings, can introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Its derivatives are explored for pharmaceutical applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo isomerization between its spirocyclic form and merocyanine forms, which is influenced by factors such as electromagnetic irradiation and acidity
Comparison with Similar Compounds
1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar core structure but differ in their substituents and stereochemistry.
Spiro[indoline-pyrroles]: These compounds are synthesized through different synthetic routes and exhibit distinct biological activities. The uniqueness of 1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific substitution pattern and the ability to undergo diastereodivergent synthesis, allowing for the exploration of configuration-activity relationships.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-11-6-4-3-5-10(11)13(12(15)16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
UBPMJCNBTDBKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


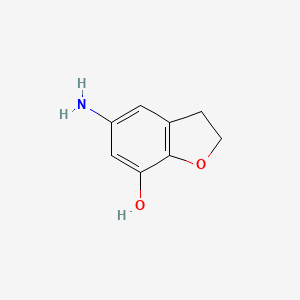
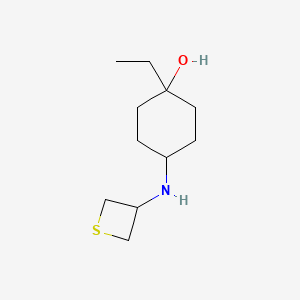
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
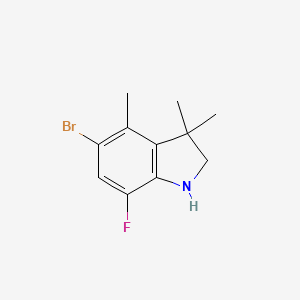
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
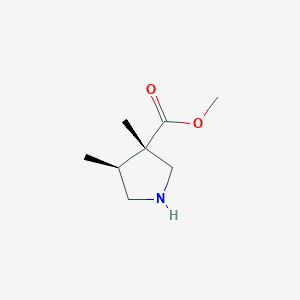
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

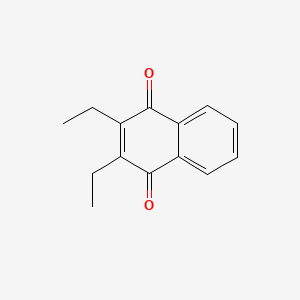
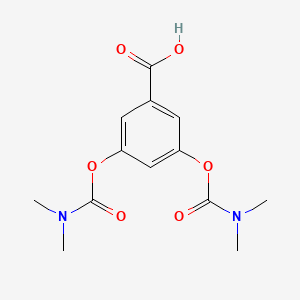
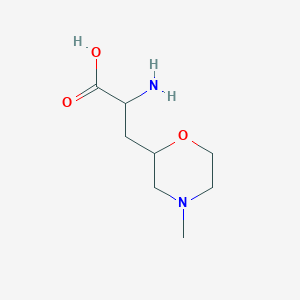
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
